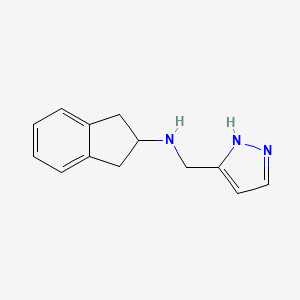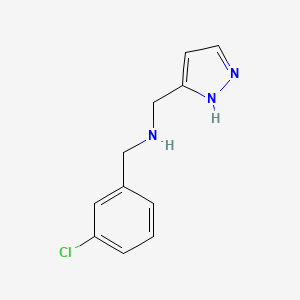![molecular formula C14H15N3O3S B7587506 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
Mécanisme D'action
The mechanism of action of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the inhibition of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound increases the acetylation of histones and other proteins, leading to chromatin relaxation and transcriptional activation of various genes involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines in inflammatory cells and improves cognitive function in animal models of neurodegeneration. This compound has been shown to modulate the expression of various genes involved in these processes, including p21, Bax, and caspase-3 in cancer cells, and IL-1β, TNF-α, and COX-2 in inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and side effects, its limited bioavailability and pharmacokinetics, and its lack of selectivity for specific HDAC isoforms.
Orientations Futures
There are several future directions for the research and development of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, including the identification of more selective HDAC inhibitors with fewer side effects, the optimization of its pharmacokinetics and bioavailability, the development of combination therapies with other drugs, and the exploration of its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the condensation of 3-aminophenol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with methanesulfonyl chloride to form the sulfonamide derivative. Finally, the benzamide moiety is introduced by reacting the sulfonamide derivative with 3-bromoaniline. The overall synthesis method of this compound is shown in Figure 1.
Applications De Recherche Scientifique
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a key regulator of inflammation. In neurodegeneration, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-7-3-6-12(9-13)16-14(18)10-4-2-5-11(15)8-10/h2-9,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKZSPUWYFEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)